RN1734 - 946387-07-1

RN1734

Catalog Number: EVT-281116
CAS Number: 946387-07-1
Molecular Formula: C14H22Cl2N2O2S
Molecular Weight: 353.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RN1734 is a synthetic compound widely used in scientific research as a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [, , , , , , , , , , , , , , , , , , , , , , , , ] TRPV4 is a non-selective cation channel involved in various physiological and pathological processes, including osmotic regulation, vascular tone, inflammation, and pain sensation. [, , , , , , ] RN1734's ability to block TRPV4 channels makes it a valuable tool for investigating the role of TRPV4 in these processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]

RN1747

  • Compound Description: RN1747 is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. It is structurally similar to RN1734 but exhibits the opposite effect on TRPV4, activating the channel instead of inhibiting it. RN1747 is frequently used in research to investigate the physiological and pathological roles of TRPV4. []
  • Relevance: RN1747 is structurally related to RN1734 and is often used in conjunction with RN1734 to confirm the involvement of TRPV4 in various cellular processes. This comparative approach helps to establish the specificity of RN1734's inhibitory effects on TRPV4. By observing the contrasting effects of RN1747 (activation) and RN1734 (inhibition), researchers can confidently attribute the observed responses to the modulation of TRPV4 activity. []

4α-Phorbol 12,13-didecanoate (4αPDD)

  • Compound Description: 4α-Phorbol 12,13-didecanoate (4αPDD) is another agonist of TRPV4 channels. It is often used in research to investigate the role of TRPV4 in different cell types and tissues. Like RN1747, 4αPDD activates TRPV4, leading to calcium influx and downstream cellular responses. []
  • Relevance: Similar to RN1747, 4αPDD serves as a valuable tool to confirm the specific action of RN1734 on TRPV4. By comparing the effects of 4αPDD (activation) with those of RN1734 (inhibition) in various experimental setups, researchers can strengthen the evidence supporting RN1734's role as a TRPV4 antagonist. []

GSK1016790A

  • Compound Description: GSK1016790A is a potent and selective TRPV4 channel agonist. It is structurally distinct from other known TRPV4 agonists and exhibits high selectivity for TRPV4 over other TRP channels. GSK1016790A is widely used as a pharmacological tool to investigate the physiological and pathological functions of TRPV4. []
  • Relevance: Similar to RN1747 and 4αPDD, GSK1016790A serves as a valuable tool to validate the inhibitory effects of RN1734 on TRPV4. The contrasting effects of GSK1016790A (activation) and RN1734 (inhibition) provide strong evidence for the specificity of RN1734 as a TRPV4 antagonist. []

HC067047

  • Compound Description: HC067047 is a selective antagonist of TRPV4 channels, similar to RN1734. It binds to TRPV4 and blocks its activation by various stimuli, including hypotonic solutions, heat, and chemical agonists. HC067047 is often used in research to investigate the physiological and pathological roles of TRPV4. []
  • Relevance: HC067047 is a structurally related compound to RN1734, both belonging to the class of TRPV4 antagonists. They share similar pharmacological profiles and are often used interchangeably in research. The use of both HC067047 and RN1734 in different studies investigating the effects of TRPV4 inhibition provides converging evidence for the role of TRPV4 in various biological processes. []

Other Related Compounds:

  • Acetylcholine: An endogenous vasodilator that acts independently of TRPV4. []
  • Adenosine: An endogenous purine nucleoside that can induce vasodilation through TRPV4-dependent and -independent pathways. []
  • TEA (Tetraethylammonium): A non-selective potassium channel blocker that inhibits calcium-activated potassium channels, which are involved in TRPV4-mediated vasodilation. []
  • Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA): Endogenous lipid mediators that exert neuroprotective effects, potentially through mechanisms involving TRPV4. []
  • Bumetanide: An inhibitor of the Na+‐K+‐2Cl− co‐transporter (NKCC1), which has been shown to reduce brain edema after traumatic brain injury, potentially through a mechanism involving TRPV4. []
  • Capsaicin: An agonist of TRPV1, a related ion channel in the TRP family, which is involved in sensing heat and pain. [, ]
  • Ruthenium Red: A non-specific TRP channel blocker, often used to confirm the involvement of TRP channels in cellular responses. []
Source and Classification

RN-1734 is classified as a small molecule drug, specifically an ion channel antagonist. Its chemical structure is characterized by its ability to selectively inhibit TRPV4 channels, which are known to be involved in calcium ion permeability and various cellular responses related to mechanosensation and inflammation. The compound is identified by its CAS number 946387-07-1, and it has been studied extensively for its effects on myeloid-derived suppressor cells and endothelial function .

Synthesis Analysis

The synthesis of RN-1734 involves several steps that typically include the construction of its core structure followed by functionalization to enhance selectivity for the TRPV4 channel. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further reactions.
  2. Reactions: Key reactions may include:
    • Amination: Introducing amine groups to enhance binding properties.
    • Alkylation: Modifying alkyl chains to improve solubility and selectivity.
    • Cyclization: Forming cyclic structures that stabilize the compound.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>99%).

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis .

Molecular Structure Analysis

The molecular structure of RN-1734 can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include:

  • Molecular Formula: C15_{15}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 248.34 g/mol
  • Functional Groups: The presence of amine and aromatic groups facilitates interaction with the TRPV4 channel.

The three-dimensional structure can be modeled using computational chemistry software to predict binding interactions with the TRPV4 channel .

Chemical Reactions Analysis

RN-1734 participates in several chemical reactions primarily related to its interaction with TRPV4 channels:

  1. Inhibition of TRPV4 Activation: RN-1734 binds to the TRPV4 channel, preventing calcium influx that would normally occur upon activation by physical stimuli or agonists.
  2. Regulation of Cytokine Production: By inhibiting TRPV4, RN-1734 affects downstream signaling pathways that regulate cytokine production, notably tumor necrosis factor alpha (TNF-α) and interleukin 1 beta (IL-1β) .
  3. Impact on Cell Differentiation: Studies have shown that RN-1734 influences the differentiation of myeloid-derived suppressor cells, suggesting a role in immune modulation .
Mechanism of Action

The mechanism of action for RN-1734 primarily involves its antagonistic effect on the TRPV4 ion channel:

  1. Binding Affinity: RN-1734 exhibits an IC50 value of approximately 2.3 μM for human TRPV4, indicating strong binding affinity .
  2. Calcium Signaling Modulation: By blocking TRPV4 channels, RN-1734 reduces intracellular calcium levels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.
  3. Influence on Inflammatory Responses: The inhibition of TRPV4 leads to decreased activation of signaling pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .
Physical and Chemical Properties Analysis

RN-1734 possesses several notable physical and chemical properties:

These properties are essential for determining the compound's usability in laboratory settings and potential therapeutic applications .

Applications

RN-1734 has several scientific applications:

  1. Research Tool in Immunology: As a selective TRPV4 antagonist, RN-1734 is used in studies aimed at understanding immune responses, particularly in the context of cancer immunotherapy where modulation of myeloid-derived suppressor cells is critical .
  2. Vascular Biology Studies: Its effects on endothelial function make it valuable for research into vascular diseases and conditions associated with impaired blood flow .
  3. Potential Therapeutic Agent: Given its role in modulating inflammatory responses, RN-1734 may be explored as a therapeutic agent for conditions such as arthritis or other inflammatory disorders .
Molecular Pharmacology of RN-1734

TRPV4 Channel Antagonism: Selectivity and Mechanism

RN-1734 (2,4-dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide) is a selective small-molecule antagonist of the transient receptor potential vanilloid 4 (TRPV4) cation channel. Its discovery emerged from screening commercially available compounds containing a para-substituted aryl sulfonamide scaffold, a motif associated with TRPV4 affinity [4] [5]. RN-1734 exhibits potent inhibition of TRPV4-mediated calcium influx induced by diverse agonists, including 4α-phorbol 12,13-didecanoate (4α-PDD) and the synthetic agonist GSK1016790A [2] [7] . Crucially, RN-1734 demonstrates high selectivity for TRPV4 over other TRP channels, with minimal inhibition observed against TRPV1 (IC₅₀ >100 µM), TRPV3 (IC₅₀ >30 µM), and TRPM8 (IC₅₀ >30 µM) [7] . This selectivity profile makes it a valuable pharmacological tool for dissecting TRPV4-specific functions in complex biological systems.

Structural Basis of TRPV4 Inhibition

The molecular interactions underpinning RN-1734's antagonism involve key residues within the TRPV4 channel's transmembrane domains. Molecular dynamics simulations and functional mutagenesis studies reveal that RN-1734 binds within a pocket formed by the S2-S3 linker, S4, and S5 transmembrane segments. Critical interactions include:

  • Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with residues like D542 (S2-S3 linker) and backbone atoms within the pore region [6] [9].
  • Hydrophobic Interactions: The dichlorophenyl ring engages in van der Waals contacts with hydrophobic residues, notably F613 (S5) [6].
  • Steric Occlusion: The branched isopropylaminoethyl groups contribute to binding stability and likely hinder conformational changes necessary for channel opening [4] [6].

While RN-1734 shares a general binding region with other antagonists like HC-067047, its specific interactions differ. HC-067047 penetrates deeper towards the S4-S5 linker and interacts more extensively with residues like M583 and Y587 on S4 [6]. This distinction explains differences in absolute potency and potentially kinetic profiles between the antagonists. RN-1734 effectively inhibits activation triggered by both chemical agonists (e.g., 4α-PDD, GSK1016790A) and physical stimuli like hypotonicity, indicating it stabilizes a closed state conformation accessible from multiple activated states [4] [5].

Table 1: Key Residues in the TRPV4 Antagonist Binding Pocket

Transmembrane DomainResidue (xTRPV4/hTRPV4)Role in RN-1734 BindingRole in HC-067047 Binding
S2-S3 LinkerD542 / D546Hydrogen bondingMinor interaction
S4M583 / M587Hydrophobic contactCritical H-bond/π-stacking
S4Y587 / Y591Minor contactCritical H-bond/π-stacking
S5D609 / D609?Potential ionic interactionPotential ionic interaction
S5F613 / F617Hydrophobic packingHydrophobic packing

Comparative IC₅₀ Profiles Across Species (Human, Mouse, Rat)

RN-1734 exhibits potent but species-dependent inhibition of TRPV4, determined primarily using intracellular calcium influx assays in agonist-stimulated cells overexpressing recombinant TRPV4 channels. The consistent low micromolar IC₅₀ values across human, rat, and mouse orthologs confirm its broad utility as a TRPV4 antagonist in experimental models [2] [6] [7].

Table 2: RN-1734 Inhibition of TRPV4 Across Species

SpeciesTRPV4 OrthologIC₅₀ (µM) vs. 4α-PDDPrimary Cell Type/AssaySource
HumanhTRPV42.3 ± 0.5HEK293 / ⁴⁵Ca²⁺ or Fura-2 [2] [7]
RatrTRPV43.2 ± 0.7HEK293 / ⁴⁵Ca²⁺ or Fura-2 [2] [7]
MousemTRPV45.9 ± 1.1HEK293 / ⁴⁵Ca²⁺ or Fura-2 [2] [7]

These differences in potency (approximately 2.5-fold lower potency for mouse TRPV4 compared to human) likely arise from subtle variations in amino acid sequence within or near the antagonist binding pocket, affecting ligand affinity or access. Notably, RN-1734's efficacy is consistent, achieving near-complete (>95%) blockade of agonist-induced responses at concentrations ≥ 10 µM across all species [2] [4].

Modulation of Calcium Influx in Glial and Neuronal Cells

RN-1734's primary mechanism of action—inhibition of TRPV4-mediated calcium influx—has significant functional consequences in native glial and neuronal cells, where TRPV4 is endogenously expressed and participates in critical signaling pathways:

  • Astrocytes: TRPV4 activation in astrocytes contributes to calcium signaling cascades regulating cell volume, release of neuroactive substances, and inflammatory responses. RN-1734 (10 µM) potently blocks calcium influx triggered by TRPV4-specific agonists like GSK1016790A in cultured astrocytes. This inhibition translates to reduced expression of pro-inflammatory mediators and matrix-degrading enzymes. For instance, RN-1734 significantly decreases mRNA levels of Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor-A (VEGF-A), and Endothelin-1 (ET-1) in astrocytes subjected to pathological stimuli mimicking traumatic brain injury (TBI) [8]. This suppression is mechanistically linked to RN-1734's blockade of pathological Ca²⁺ entry, interrupting downstream Ca²⁺-dependent transcription pathways.

  • Neurons: In hippocampal neurons, TRPV4 activation modulates synaptic function. RN-1734 (10 µM) dramatically reverses GSK1016790A-induced increases in glycine-activated currents (IGly), reducing them from 34.5% potentiation to near baseline levels (0.97%) [7]. This highlights a role for TRPV4-mediated calcium signaling in regulating inhibitory neurotransmission and demonstrates RN-1734's efficacy in modulating neuronal excitability via TRPV4 blockade. RN-1734 also protects oligodendrocytes from apoptosis induced by activated microglial conditioned medium, an effect dependent on reducing pathological calcium influx [7].

  • Endothelial/Barrier Function: While not the focus of neuronal/glial cells, RN-1734's effect on calcium in vascular endothelium is relevant to CNS barriers. It inhibits TRPV4 agonist-induced vasodilation and increases myogenic tone in arterioles [7] , and protects the blood-retinal barrier (an analog of the blood-brain barrier) in diabetic models by stabilizing endothelial calcium dynamics and reducing permeability [7]. This principle extends to protecting the blood-brain barrier itself under pathological conditions involving TRPV4 overactivation [8].

The antagonism by RN-1734 is specific to TRPV4 pathways in these cells. Its lack of effect on other major calcium-permeable channels (e.g., voltage-gated calcium channels, other TRPs like TRPV1/TRPM8 at ≤30 µM) ensures that observed effects on calcium signaling and downstream functions are attributable to TRPV4 blockade [4] [5] [7].

Table 3: Functional Consequences of RN-1734-Mediated Calcium Influx Inhibition in Neural Cells

Cell TypeAgonist/Stimulus[RN-1734]Key Functional OutcomeSignificance
AstrocytesGSK1016790A or FPI10-30 µM↓ Ca²⁺ influx; ↓ MMP-9, VEGF-A, ET-1 mRNAReduces neuroinflammation and BBB disruption potential [8]
Hippocampal NeuronsGSK1016790A10 µM↓ Glycine-activated current (IGly) potentiation (34.5% → 0.97%)Modulates inhibitory synaptic transmission [7]
OligodendrocytesActivated Microglia CM10 µM↓ Apoptosis; ↑ CNP expressionProtects against demyelination [7]
Brain Microvascular EndotheliaHyperosmolar/Inflammatory100 µM (in vivo)↓ Blood-Retinal Barrier Breakdown (Diabetic rat model)Protects CNS barrier integrity [7]

Properties

CAS Number

946387-07-1

Product Name

RN-1734

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide

Molecular Formula

C14H22Cl2N2O2S

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RN 1734
RN-1734
RN1734

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.